molecular formula C12H14ClN3O B1433227 (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol CAS No. 1374639-77-6

(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B1433227
M. Wt: 251.71 g/mol
InChI Key: ADHCEFBFOBDYEC-UHFFFAOYSA-N
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Description

“(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol” is a compound that has been studied for its potential biological properties . It is generally used for ANDA and DMF filing, toxicity study of respective drug formulation, and Quality Control (QC) of Ribociclib manufacturing .


Synthesis Analysis

The compound has been synthesized using solvent-free microwave irradiation conditions from readily available starting material . The synthesized compounds were screened for their in vitro anti-microbial, anti-oxidant, anti-cancer activities and theoretical molecular docking studies .


Molecular Structure Analysis

The molecular formula of the compound is C12H14ClN3O . The InChI code is 1S/C12H14ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-6,9,17H,1-4,7H2 .


Chemical Reactions Analysis

The compound belongs to pyrimidine derivatives and is used in the synthesis of ribociclib intermediates .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.72 . Its density is 1.5±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Modification

  • The synthesis of certain pyrrolopyrimidine derivatives related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics involves the treatment of chloro and bromo derivatives, which could be relevant for the synthesis of compounds similar to (2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol (Hinshaw, Gerster, Robins, & Townsend, 1969).
  • The study of the interaction of chloropyrimidine derivatives with glycine esters led to the formation of pyrrolo[2,3-d]pyrimidine, indicating potential applications in creating biologically active compounds (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).

Antiviral and Antitumor Properties

  • A series of novel, 6-aryl- and 6-alkyl-3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one arabinosides were synthesized and evaluated for their antiproliferative properties against certain cell lines, demonstrating the potential of pyrrolopyrimidine derivatives in antitumor research (Mieczkowski et al., 2015).
  • Carbocyclic analogues of 7-deazaguanosine, which include pyrrolo[2,3-d]pyrimidine structures, showed antiviral activity, indicating their potential application in the field of antiviral drug development (Legraverend, Ngongo-Tekam, Bisagni, & Zerial, 1985).

Synthesis Techniques

  • A Cu-catalyzed method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives has been reported, which is relevant for eco-friendly and efficient synthesis methods (Wang et al., 2017).
  • The synthesis of tricyclic purine analogues, which involves the synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives, can be relevant for developing compounds with degenerate hydrogen-bonding potential (Williams & Brown, 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P305+P351+P338 .

Future Directions

The compound holds great importance to discover newer anti-microbial, anti-oxidant, and anti-cancer drugs in future prospects . The present research work is intended for facile and efficient green synthesis of various biologically useful potent bio-active molecules from inexpensive and readily available starting substrates under mild reaction condition .

properties

IUPAC Name

(2-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidin-6-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O/c13-12-14-6-8-5-10(7-17)16(11(8)15-12)9-3-1-2-4-9/h5-6,9,17H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHCEFBFOBDYEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC3=CN=C(N=C32)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182940
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
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Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol

CAS RN

1374639-77-6
Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
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Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo(2,3-d)pyrimidine-6-methanol
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Record name 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloro-7-Cyclopentyl-7H-Pyrolo[2.3-d]Pyrimidin-6-yl)Methanol
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Record name 2-CHLORO-7-CYCLOPENTYL-7H-PYRROLO(2,3-D)PYRIMIDINE-6-METHANOL
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Synthesis routes and methods

Procedure details

A dry nitrogen-flushed 5 L 4-neck round bottom flask is charged with 100 g (Purity: 98%, 0.389 mol 1.0 eq.) of 3-(2-chloro-4-(cyclopentylamino)pyrimidin-5-yl)prop-2-yn-1-ol, (A1d), 880 g (1000 mL) of peroxide free tetrahydrofuran and 753 g, (856 mL) of tetrabutylammonium fluoride, 1.0M solution in THF. The content is stirred at 25° C. for 10 min, and then the solution is warmed to 60° C. This temperature is maintained for 1.5 h until the starting material, A1d, is ≦2.5±0.5% as determined by HPLC analysis. The resulting solution is cooled to below 30±3° C.2, and distilled under reduced pressure to remove THF. 79 g (100 mL) of 2-propanol is added. The sample is stirred for 15 min and 1000 g (1000 mL) of water then add slowly over 30 min The sample is stirred at 20±3° C. for 30 min and then filtered. The cake is washed twice with 200 g (2×100 mL) of water. The solids are dried at 50° C. for 16 h to afford Compound A1c as a tan, crystalline solid, mp=174-176° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Reactant of Route 2
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Reactant of Route 3
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Reactant of Route 4
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Reactant of Route 5
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol
Reactant of Route 6
(2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)methanol

Citations

For This Compound
7
Citations
K Singaram, D Marimuthu, S Baskaran… - … Chemistry & High …, 2017 - ingentaconnect.com
Aim and Objective: Inspired by the impressive biological properties of pyrrolo[2,3- d]pyrimidine units, the objective of this study was to synthesize some new derivatives of heterocyclic …
Number of citations: 1 www.ingentaconnect.com
L Wang, L Zheng, X Kong, W Zhang… - … Chemistry Letters and …, 2017 - Taylor & Francis
We reported a green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key …
Number of citations: 7 www.tandfonline.com
A Thiriveedhi, RV Nadh, N Srinivasu, Y Bobde… - Toxicology in Vitro, 2019 - Elsevier
The new pyrimidine-pyrrole scaffolds (7a–7m) with substituted 1,2,3-traizole moiety were synthesized in good to mild yields and subjected for anti-cancer activity against melanoma and …
Number of citations: 25 www.sciencedirect.com
SS Sajadikhah, A Zare - Chemistry of Heterocyclic Compounds, 2019 - Springer
Microreview summarizes recent methods for the synthesis of pyrrolo[2,3-d]pyrimidines, published since 2015. The methods are classified as Cu-catalyzed reactions, microwave-assisted …
Number of citations: 5 link.springer.com
C Wang, X Wang, Z Huang, T Wang, Y Nie… - European Journal of …, 2022 - Elsevier
The C797S mutation in EGFR is a leading mechanism of clinically acquired resistance against osimertinib for non-small cell lung cancer (NSCLC). In this study, we identified a potent …
Number of citations: 2 www.sciencedirect.com
A Doshi - 2019 - search.proquest.com
This dissertation describes the design, synthesis and biological evaluation of monocyclic, bicyclic and tricyclic pyrimidine-based heterocycles as a) single agents with combination …
Number of citations: 2 search.proquest.com
K Shah - 2017 - search.proquest.com
This dissertation describes an introduction, background and research progress in the areas of agents designed as (a) selective Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) …
Number of citations: 5 search.proquest.com

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